molecular formula C12H20O10 B1229943 1,6-Anhydrolactose CAS No. 34395-01-2

1,6-Anhydrolactose

Cat. No. B1229943
CAS RN: 34395-01-2
M. Wt: 324.28 g/mol
InChI Key: LTYZUJSCZCPGHH-BNQXPIRTSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-anhydro sugars, including 1,6-Anhydrolactose, can be achieved through various methods. For instance, an efficient synthesis route involves a domino reaction for the preparation of 1,6-anhydro-β-L-hexopyranosyl derivatives, serving as valuable building blocks for L-sugars (D’Alonzo et al., 2008). Additionally, direct synthesis from unprotected glycopyranoses using 2-chloro-1,3-dimethylimidazolinium chloride as a dehydrative condensing agent offers a practical method for generating 1,6-anhydro derivatives in excellent yields (Tanaka et al., 2009).

Molecular Structure Analysis

The structural analysis of 1,6-Anhydrolactose and similar compounds reveals the significance of hydroxyl group configuration on their formation and stability. Studies have shown how the C2-, C3-, and C4-OH configurations influence the yield of 1,6-anhydrohexopyranose during pyrolysis conditions, indicating the importance of molecular structure in the synthesis and application of these sugars (Matsuoka et al., 2013).

Chemical Reactions and Properties

1,6-Anhydrolactose undergoes various chemical reactions, leveraging its anhydro structure for the synthesis of complex molecules. Gold-catalyzed glycosidations have been utilized for the synthesis of 1,6-anhydro saccharides, demonstrating the compound's versatility in forming glycosidic bonds under mild conditions (Thadke & Hotha, 2010).

Scientific Research Applications

Conformational Analysis

1,6-Anhydrolactose exhibits distinct conformational behavior in solution. Rivera-Sagredo and Jiménez-Barbero (1991) explored its conformation using NMR spectroscopy and molecular mechanics calculations, revealing a 1C4 conformation in D2O and an equilibrium between 1C4 and BO,3 conformations in (CD3)2SO. This study contributes to understanding the molecular structure and behavior of 1,6-anhydrolactose in different solvents (Rivera-Sagredo & Jiménez‐Barbero, 1991).

Pyrolytic Formation from Hexoses

Matsuoka, Kawamoto, and Saka (2013) investigated the influence of hydroxyl group configuration on the pyrolytic formation of 1,6-anhydrohexopyranoses from various hexoses. This study is crucial for understanding the chemical reactions and transformations involved in the thermal degradation of carbohydrates, including 1,6-anhydrolactose (Matsuoka, Kawamoto, & Saka, 2013).

Synthesis from Unprotected Glycopyranoses

Tanaka et al. (2009) developed a method for synthesizing various 1,6-anhydro sugars, including 1,6-anhydrolactose, directly from unprotected glycopyranoses. This method, utilizing 2-chloro-1,3-dimethylimidazolinium chloride, is significant for the practical synthesis of 1,6-anhydro derivatives of monosaccharides and oligosaccharides (Tanaka et al., 2009).

Gold-catalyzed Glycosidations

Thadke and Hotha (2010) explored the synthesis of various 1,6-anhydro saccharides, including 1,6-anhydrolactose, using gold-catalyzed glycosidations. This method highlights the potential for efficient and mild condition synthesis of 1,6-anhydro sugars (Thadke & Hotha, 2010).

Enzymatic Sensing and Quantitation

Pathiraja, Kim, and Choi (2017) developed an enzymatic assay for the rapid and robust quantitation of 3,6-Anhydro-L-galactose, a structurally similar sugar, in a heterogeneous sugar mixture. This research offers insights into methodologies for detecting and quantifying sugars related to 1,6-anhydrolactose in complex mixtures (Pathiraja, Kim, & Choi, 2017).

Insights into Early Life Environments

Dai (2017) provided new insights into the physical-chemical setting of early life by investigating the 1,6-anhydro bond of sugars in bacteria. This research suggests that the 1,6-anhydro bond in sugars, including 1,6-anhydrolactose, may play a role in understanding the conditions of early life on Earth (Dai, 2017).

Thermal Degradation Studies

Hohno, Suyama, and Adachi (1983) studied the formation of glycosidic anhydro-sugars, including 1,6-anhydrolactose, from heated lactose. This research is crucial for understanding the thermal behavior of lactose and related sugars (Hohno, Suyama, & Adachi, 1983).

Safety And Hazards


  • Toxicity : Currently, there is limited information on the toxicity of 1,6-anhydrolactose. As with any novel compound, caution should be exercised until comprehensive safety data are available.

  • Allergenic Potential : Individuals with lactose intolerance may exhibit sensitivity to 1,6-anhydrolactose.


Future Directions


  • Biomedical Applications : Investigate potential therapeutic applications, such as anti-inflammatory or immunomodulatory effects.

  • Food and Beverage Industry : Explore its use as a natural sweetener or flavor enhancer.

  • Structural Modifications : Design analogs with improved properties.


properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZUJSCZCPGHH-BNQXPIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydrolactose

CAS RN

34395-01-2
Record name 1,6-Anhydrolactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,6-Anhydrolactose
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Citations

For This Compound
16
Citations
T Furuike, K Yamada, T Ohta, K Monde, SI Nishimura - Tetrahedron, 2003 - Elsevier
An efficient and versatile method for the synthesis of a biantennary octasaccharide derivative was established by combined chemical and enzymatic manipulations of 1,6-anhydro-β-…
Number of citations: 13 www.sciencedirect.com
A Rivera-Sagredo, J Jiménez-Barbero - Carbohydrate research, 1991 - Elsevier
The conformation of 1,6-anhydrolactose (1) has been investigated by nmr spectroscopy and molecular mechanics calculations. For a solution in D 2 O, the 1,6-anhydroglucopyranoid …
Number of citations: 11 www.sciencedirect.com
T Yoshida, Y Yasuda, K Hattori… - Macromolecular rapid …, 1995 - Wiley Online Library
Synthesis and cationic ring‐opening polymerization of new 1,6‐anhydro‐β‐lactose derivatives such as hexa‐O‐methylated (LSHME), tert‐butyldimethylsilylated (LSHSE), and …
Number of citations: 5 onlinelibrary.wiley.com
K FURUHATA, K ANAZAWA, M ITOH… - Chemical and …, 1986 - jstage.jst.go.jp
The reaction of methyl 5-acetamide-4, 7, 8, 9-tetra-O-acetyl-2-chloro-2, 3, 5-trideoxy-D-glycero-β-D-galacto-2-nonulopyranosonate with 1, 6-anhydro-2, 2', 3, 3', 4',-penta-O-benzyl-β-D-…
Number of citations: 43 www.jstage.jst.go.jp
A RIVERA‐SAGREDO, D SOLIS… - European journal of …, 1991 - Wiley Online Library
The binding of methyl β‐lactoside and of all possible monodeoxy derivatives of methyl β‐lactoside to the galactose‐specific highly cytotoxin lectin ricin, has been investigated. The …
Number of citations: 49 febs.onlinelibrary.wiley.com
A RIVERA‐SAGREDO, FJ CAÑADA… - European journal of …, 1992 - Wiley Online Library
Lactase‐phlorizin hydrolase is a disaccharidase present in the small intestine of mammals. This enzyme has two active sites, one being responsible for the hydrolysis of lactose. …
Number of citations: 34 febs.onlinelibrary.wiley.com
A Rivera-Sagredo, J Jiménez-Barbero… - Carbohydrate …, 1992 - Elsevier
The 2-, 3-, 6-, 2′-, 3′-, 4′-, and 6′-deoxy derivatives and the 3-O-methyl derivative of methyl β-lactoside have been synthesised and their binding to the galactose-specific agglutinin …
Number of citations: 31 www.sciencedirect.com
A Rivera-Sagredo… - Journal of carbohydrate …, 1992 - Taylor & Francis
The conformation of lactal (1) in D 2 O and DMSO-d 6 has been investigated by employing NMR techniques and molecular mechanics calculations. The glucal ring shows a 4 H 5 …
Number of citations: 4 www.tandfonline.com
RU Lemieux, K Bock, LTJ Delbaere… - Canadian Journal of …, 1980 - cdnsciencepub.com
Nuclear magnetic resonance properties are shown to be in good accord with those that are expected for synthetic oligosaccharides in the conformations which are predicted by hard-…
Number of citations: 460 cdnsciencepub.com
L Somsák, RJ Ferrier - Advances in carbohydrate chemistry and …, 1991 - Elsevier
Publisher Summary This chapter analyzes radical-mediated brominations at the ring positions of carbohydrates. The radical-mediated bromination reactions of carbohydrate …
Number of citations: 97 www.sciencedirect.com

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